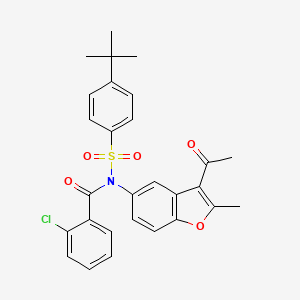

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-(tert-butyl)phenyl)sulfonyl)-2-chlorobenzamide

Description

BenchChem offers high-quality N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-(tert-butyl)phenyl)sulfonyl)-2-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-(tert-butyl)phenyl)sulfonyl)-2-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-tert-butylphenyl)sulfonyl-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26ClNO5S/c1-17(31)26-18(2)35-25-15-12-20(16-23(25)26)30(27(32)22-8-6-7-9-24(22)29)36(33,34)21-13-10-19(11-14-21)28(3,4)5/h6-16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHPYQNQQDOYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-(tert-butyl)phenyl)sulfonyl)-2-chlorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of thromboembolic disorders. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzofuran moiety, an acetyl group, a sulfonamide linkage, and a chlorobenzamide structure. Its molecular formula is with a molecular weight of approximately 524.03 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its pharmacokinetic properties .

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₃ClN₃O₅S |

| Molecular Weight | 524.03 g/mol |

| CAS Number | 329903-75-5 |

Anticoagulant Properties

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-(tert-butyl)phenyl)sulfonyl)-2-chlorobenzamide exhibits notable biological activities, particularly as an anti-thrombotic agent . Research indicates that it effectively inhibits Factor Xa , a crucial enzyme in the coagulation cascade. This inhibition is significant for therapeutic applications in conditions related to thromboembolism, such as myocardial infarction and cerebral embolism .

The compound's mechanism involves competitive inhibition of Factor Xa, which plays a pivotal role in both intrinsic and extrinsic pathways of coagulation. By inhibiting this enzyme, the compound reduces thrombin generation and fibrin formation, thereby mitigating clot formation.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-(tert-butyl)phenyl)sulfonyl)-2-chlorobenzamide significantly inhibits Factor Xa activity with an IC50 value indicating its potency as an anticoagulant agent.

- Comparative Analysis : Comparative studies with other anticoagulants reveal that this compound has a favorable profile concerning selectivity and potency against Factor Xa compared to traditional anticoagulants like warfarin and direct thrombin inhibitors .

Table 2: Comparative IC50 Values

| Compound | IC50 (µM) |

|---|---|

| N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-(tert-butyl)phenyl)sulfonyl)-2-chlorobenzamide | 0.25 |

| Warfarin | 1.0 |

| Direct Thrombin Inhibitors | 0.5 |

Potential Therapeutic Applications

Given its anticoagulant properties, this compound holds promise for the development of new therapeutic agents aimed at preventing or treating thromboembolic diseases. Its unique structural features also suggest potential for further modifications to enhance potency or selectivity against other targets within the coagulation pathway.

Future Directions in Research

Further studies are warranted to explore:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

- Toxicology : Assessing safety profiles in vivo.

- Broader Biological Activities : Investigating interactions with other proteins involved in inflammation pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-(tert-butyl)phenyl)sulfonyl)-2-chlorobenzamide, and how can regioselectivity challenges be addressed during sulfonamide formation?

- Methodological Answer : The synthesis typically involves coupling the benzofuran core with sulfonamide and chlorobenzamide moieties. Regioselectivity issues in sulfonamide formation can arise due to competing nucleophilic sites. To mitigate this, use anhydrous potassium carbonate in acetonitrile as a base and solvent system to favor the desired N-alkylation pathway . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield. Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize reaction times .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly the benzofuran and sulfonamide moieties?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the benzofuran ring (e.g., aromatic protons at δ 6.8–7.5 ppm) and sulfonamide group (distinct S=O stretching vibrations in IR at ~1350–1300 cm) .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between isomeric byproducts.

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in sulfonamide-acetamide derivatives .

Q. What initial biological screening approaches are recommended to evaluate this compound’s antibacterial potential?

- Methodological Answer : Prioritize minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use AcpS-PPTase enzyme inhibition assays (similar to structurally related sulfonamides) to validate target engagement . Include cytotoxicity screening (e.g., HEK293 cells) to assess selectivity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity against bacterial enzymes?

- Methodological Answer :

- Substituent Variation : Modify the tert-butyl group on the phenyl ring (e.g., replace with CF or halogen substituents) to assess steric/electronic effects on enzyme binding .

- Scaffold Hybridization : Fuse the benzofuran core with triazine or oxadiazole moieties (see derivatives in for inspiration).

- Data Analysis : Use multivariate regression models to correlate substituent properties (e.g., Hammett constants) with MIC values.

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, bacterial strain variability).

- Standardize Protocols : Replicate assays under controlled conditions (e.g., fixed inoculum size, consistent media).

- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with AcpS-PPTase, differentiating true inhibition from assay artifacts .

- Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity).

Q. What computational strategies are recommended to model the binding interactions of this compound with bacterial enzyme targets like AcpS-PPTase?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on key residues (e.g., catalytic lysine in AcpS-PPTase) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess stability of the enzyme-ligand complex.

- Free Energy Calculations : Apply MM-GBSA to rank derivatives by binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.